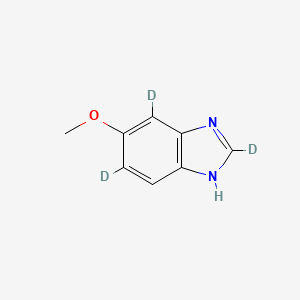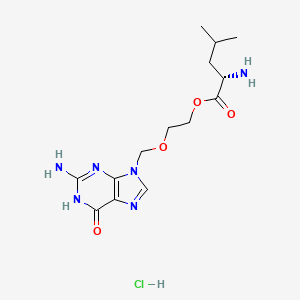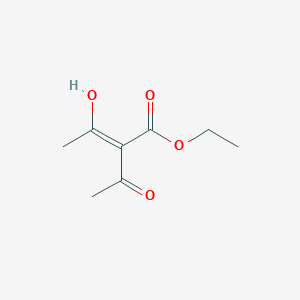
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is a chemical compound with the molecular formula C8H12N2O2·2HClThis compound is typically found as a white to light yellow powder or crystal and is known for its applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride
- 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
Uniqueness
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is unique due to its specific functional groups and reactivity. The presence of both hydroxy and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its dihydrochloride form enhances its solubility and stability, which is advantageous for various applications .
Propiedades
Número CAS |
126596-25-6 |
|---|---|
Fórmula molecular |
C8H13ClN2O2 |
Peso molecular |
204.65402 |
Sinónimos |
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)





![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)

